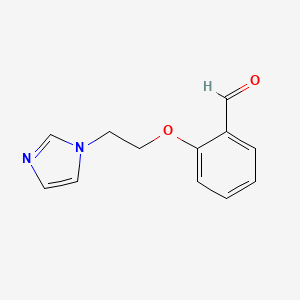
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde N-ethylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-etiltiosemicarbazona de 6-cloro-4-oxo-4H-cromen-3-carbaldehído es un compuesto químico con la fórmula molecular C13H12ClN3O2S. Es un derivado de la cromona, una clase de compuestos conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-etiltiosemicarbazona de 6-cloro-4-oxo-4H-cromen-3-carbaldehído normalmente implica la reacción de 6-cloro-4-oxo-4H-cromen-3-carbaldehído con N-etiltiosemicarbazida. La reacción se lleva a cabo generalmente en un disolvente como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se enfría entonces, y el producto se aísla por filtración y recristalización.
Métodos de Producción Industrial
Aunque los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como la implementación de técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-etiltiosemicarbazona de 6-cloro-4-oxo-4H-cromen-3-carbaldehído puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.
Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución, a menudo en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-etiltiosemicarbazona de 6-cloro-4-oxo-4H-cromen-3-carbaldehído tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se estudia su potencial como agente anticancerígeno, antimicrobiano y antiviral.
Ciencia de los Materiales: El compuesto puede utilizarse en la síntesis de nuevos materiales con propiedades únicas.
Estudios Biológicos: Se utiliza en el estudio de la inhibición enzimática y las interacciones proteicas.
Aplicaciones Industriales: Posible uso en el desarrollo de nuevos catalizadores y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de N-etiltiosemicarbazona de 6-cloro-4-oxo-4H-cromen-3-carbaldehído implica su interacción con objetivos biológicos como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, bloqueando así el acceso del sustrato. También puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
6-Cloro-4-oxo-4H-cromen-3-carbaldehído: Un precursor en la síntesis del compuesto objetivo.
6-Cloro-7-metil-4-oxo-4H-cromen-3-carbaldehído: Un compuesto estructuralmente similar con diferentes sustituyentes.
Ácido 6-fluoro-7-cloro-4-oxo-4H-cromen-3-carboxílico: Otro derivado con propiedades químicas distintas.
Singularidad
N-etiltiosemicarbazona de 6-cloro-4-oxo-4H-cromen-3-carbaldehído es única debido a la presencia de la parte N-etiltiosemicarbazona, que confiere actividades biológicas y reactividad química específicas. Esto lo convierte en un compuesto valioso para la investigación en química medicinal y ciencia de materiales.
Propiedades
Número CAS |
477731-28-5 |
|---|---|
Fórmula molecular |
C13H12ClN3O2S |
Peso molecular |
309.77 g/mol |
Nombre IUPAC |
1-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C13H12ClN3O2S/c1-2-15-13(20)17-16-6-8-7-19-11-4-3-9(14)5-10(11)12(8)18/h3-7H,2H2,1H3,(H2,15,17,20)/b16-6+ |
Clave InChI |
IUIWDYCFXOVONF-OMCISZLKSA-N |
SMILES isomérico |
CCNC(=S)N/N=C/C1=COC2=C(C1=O)C=C(C=C2)Cl |
SMILES canónico |
CCNC(=S)NN=CC1=COC2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



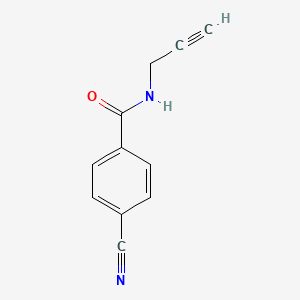
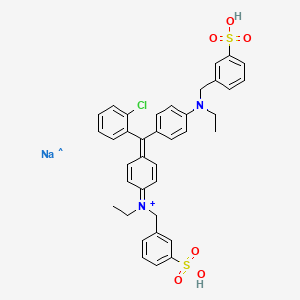
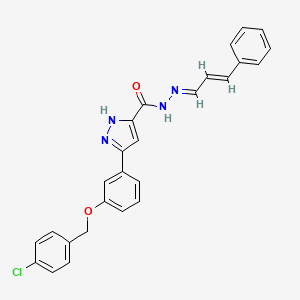
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
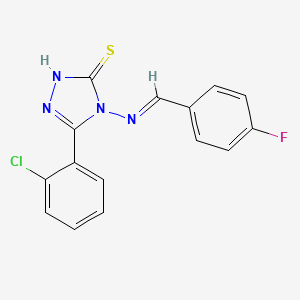
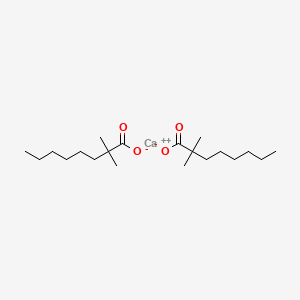
![N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B12050956.png)
![Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)

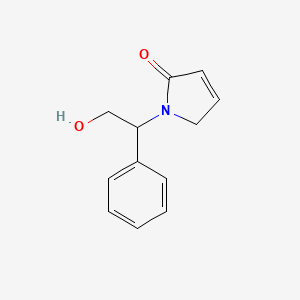
![6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12050969.png)

